molecular formula C10H10F3NO3 B8533236 3-(Trifluoromethyl)-4-isopropoxynitrobenzene

3-(Trifluoromethyl)-4-isopropoxynitrobenzene

Cat. No. B8533236
M. Wt: 249.19 g/mol
InChI Key: FLNGYDAHOSKADV-UHFFFAOYSA-N
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Patent
US04257805

Procedure details

137.5 g of iron filings were added in portions to a refluxing mixture of 113.3 g of 2A, 1200 ml of 5% aqueous acetic acid and 50 ml of methanol. The resulting mixture was refluxed for one hour and filtered while hot. Work-up by either extraction of the cooled filtrate gave 4-isopropoxy-3-(trifluoromethyl)aniline (2B), as an amber oil.
Name
Quantity
113.3 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
reactant
Reaction Step One
Name
Quantity
137.5 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[C:14]([F:17])([F:16])[F:15])([CH3:3])[CH3:2].C(O)(=O)C>[Fe].CO>[CH:1]([O:4][C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:14]([F:15])([F:16])[F:17])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
113.3 g
Type
reactant
Smiles
C(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
1200 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
137.5 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered while hot
EXTRACTION
Type
EXTRACTION
Details
Work-up by either extraction of the cooled filtrate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C=C(N)C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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